9,10-Dinitroanthracene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

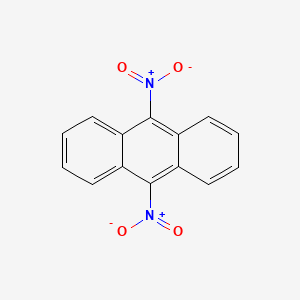

2D Structure

3D Structure

Properties

IUPAC Name |

9,10-dinitroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPMAZCBFKBIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187362 | |

| Record name | 9,10-Dinitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33685-60-8 | |

| Record name | 9,10-Dinitroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033685608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dinitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Dinitro-anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 9,10-Dinitroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 9,10-dinitroanthracene, a key aromatic nitro compound with potential applications in various fields of chemical research and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating essential data and experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the nitration of anthracene (B1667546) or its derivatives. While direct dinitration of anthracene can be challenging to control, modifications of existing protocols for mono-nitration can be adapted to yield the desired product. An alternative approach involves the decarboxylative nitration of 9,10-anthracenedicarboxylic acid.

Synthesis via Nitration of Anthracene

A plausible method for the synthesis of this compound involves the direct nitration of anthracene using a mixture of nitric acid and a suitable solvent. This method is an adaptation of the well-established synthesis of 9-nitroanthracene, with modified conditions to favor di-nitration. Over-nitration of anthracene can lead to the formation of this compound as a byproduct, and by adjusting the reaction time, temperature, and stoichiometry of the nitrating agent, the yield of the dinitro- product can be optimized.

Experimental Protocol:

-

Materials:

-

Anthracene

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (70%)

-

Ice

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend finely powdered anthracene in glacial acetic acid.

-

Cool the suspension in an ice bath to below 10 °C.

-

Slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise to the cooled suspension over a period of 30-60 minutes, while maintaining the temperature below 10 °C with vigorous stirring. To favor dinitration, a higher molar ratio of nitric acid to anthracene should be used compared to the synthesis of 9-nitroanthracene.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., 4-6 hours) to promote the formation of the dinitro- product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Further wash the crude product with a small amount of cold ethanol to remove some of the mono-nitro and other impurities.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and acetic acid, or by column chromatography on silica (B1680970) gel.

-

Synthesis via Decarboxylative Nitration

An alternative route to this compound is through the decarboxylative nitration of 9,10-anthracenedicarboxylic acid. This method utilizes a metal nitrate (B79036) in the presence of an oxidizing agent.[1]

Experimental Protocol:

-

Materials:

-

9,10-Anthracenedicarboxylic acid

-

Potassium persulfate

-

Bismuth (III) nitrate pentahydrate

-

Ethyl acetate (B1210297)

-

Celite

-

-

Procedure:

-

In an oven-dried resealable screw-cap reaction tube equipped with a magnetic stir bar, add 9,10-anthracenedicarboxylic acid (0.5 mmol), potassium persulfate (1.75 mmol), and bismuth (III) nitrate pentahydrate (1.0 mmol).[1]

-

Add acetonitrile (3 mL) to the reaction tube.[1]

-

Seal the tube and place it in a preheated oil bath at 130 °C.[1]

-

Stir the reaction mixture vigorously for 24 hours in an air atmosphere.[1]

-

After 24 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (2 mL) and filter through a pad of Celite, eluting with an additional 10 mL of ethyl acetate.[1]

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel to obtain this compound.[1]

-

Physical and Chemical Properties

This compound is a solid material with the chemical formula C₁₄H₈N₂O₄.[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂O₄ | [2] |

| Molecular Weight | 268.22 g/mol | [2] |

| CAS Number | 33685-60-8 | [2] |

| Appearance | Solid (specific color not detailed) | |

| Melting Point | Not explicitly available | |

| Boiling Point | 464.8 ± 35.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in ethanol. Soluble in a chloroform-ethanol mixture. | [4] |

| XLogP3 | 4.6 | [2] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Observed Features | Reference |

| ¹H NMR | Aromatic protons are expected in the downfield region, typically between 7.0 and 9.0 ppm. Due to symmetry, a simplified spectrum with two multiplets is anticipated. | |

| ¹³C NMR | Aromatic carbons are expected in the range of 120-150 ppm. The carbons attached to the nitro groups would be significantly deshielded. Due to symmetry, fewer signals than the total number of carbons are expected. | |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the nitro group (NO₂) are expected for asymmetric and symmetric stretching vibrations, typically in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. | [4] |

| UV-Vis Spectroscopy | The UV-Vis spectrum in a chloroform-ethanol mixture shows absorption bands characteristic of the anthracene aromatic system, modified by the presence of the nitro groups. | [4] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 268, confirming the molecular weight. | [2] |

Reactivity and Stability

This compound is a relatively stable compound under normal conditions. However, like many nitroaromatic compounds, it should be handled with care as it may be sensitive to heat, shock, or friction.

The nitro groups at the 9 and 10 positions of the anthracene core are electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution. Conversely, these groups make the anthracene system more susceptible to nucleophilic attack. The reactivity of this compound is an area of interest for the synthesis of various substituted anthracene derivatives.

Applications

While specific applications in drug development are not extensively documented, the chemistry of nitroaromatic compounds is relevant in medicinal chemistry for the synthesis of various therapeutic agents. The this compound scaffold could serve as a precursor for the synthesis of novel compounds with potential biological activities. Its derivatives are also explored in materials science for their optical and electronic properties.

Safety Information

This compound is classified as a substance that causes skin irritation and serious eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Characterization of 9,10-Dinitroanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 9,10-dinitroanthracene, a nitro-polycyclic aromatic hydrocarbon. Due to the limited availability of detailed experimental data in publicly accessible literature, this document combines known information for this compound with representative methodologies and data for the broader class of dinitroanthracene derivatives. The guide covers physicochemical properties, spectroscopic analysis, and thermal characterization. Detailed, generalized experimental protocols for key analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) are provided to aid researchers in the comprehensive analysis of this and related compounds.

Introduction

This compound (CAS RN: 33685-60-8) is a derivative of anthracene (B1667546), a polycyclic aromatic hydrocarbon (PAH). The introduction of nitro groups to the anthracene core significantly influences its chemical and physical properties, including its electronic characteristics and reactivity. A thorough characterization is essential for understanding its potential applications and safety profile. This guide outlines the key parameters and methodologies for the comprehensive characterization of this compound and related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. It is important to note that some of the listed data are based on computational predictions and may vary from experimentally determined values.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂O₄ | [1] |

| Molecular Weight | 268.22 g/mol | [1] |

| CAS Number | 33685-60-8 | [1] |

| Appearance | Yellow solid (typical for nitro-aromatic compounds) | |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 464.8 ± 35.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [2] |

| LogP (Predicted) | 3.81 | [2] |

Synthesis and Purification

A general method for the synthesis of this compound involves the nitration of a suitable anthracene precursor. One reported method utilizes the decarboxylative nitration of 9,10-anthracenedicarboxylic acid.[3]

General Experimental Protocol for Decarboxylative Nitration

-

An oven-dried resealable reaction tube equipped with a magnetic stir bar is charged with 9,10-anthracenedicarboxylic acid (0.5 mmol), potassium persulfate (1.75 mmol), and bismuth nitrate (B79036) (1.0 mmol).

-

Acetonitrile (3 mL) is added to the reaction tube.

-

The tube is sealed and placed in a preheated oil bath at 130 °C.

-

The reaction mixture is stirred vigorously for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (2 mL) and filtered through a pad of celite, eluting with an additional 10 mL of ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica (B1680970) gel to yield this compound. The specific eluent system for column chromatography would need to be determined empirically, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate or dichloromethane.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and confirmation of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Due to the symmetry of the 9,10-disubstituted anthracene core, the ¹H NMR spectrum is expected to be relatively simple, showing two multiplets in the aromatic region, corresponding to the α- and β-protons of the benzene (B151609) rings. The exact chemical shifts would be influenced by the electron-withdrawing nature of the nitro groups and the solvent used.

The ¹³C NMR spectrum will show a greater number of signals corresponding to the different carbon environments in the molecule. Due to symmetry, fewer than 14 signals are expected. The carbons bearing the nitro groups (C9 and C10) would be significantly deshielded and appear at a lower field.

-

Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each unique carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (N-O stretching) and the aromatic ring system.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1500 - 1570 |

| Symmetric NO₂ Stretch | 1300 - 1370 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C-H Bending | 690 - 900 |

-

Prepare a solid sample, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

For ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Anthracene and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound is expected to show multiple absorption bands, with the π-π* transitions of the anthracene core being prominent. The nitro substituents may cause a bathochromic (red) shift of these bands compared to unsubstituted anthracene.

-

Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a range of approximately 200-800 nm.

-

A solvent blank should be used to zero the spectrophotometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 268.[1] The fragmentation pattern would likely involve the loss of nitro groups (NO₂) and other characteristic fragments of the anthracene core.

| Ion | m/z (Expected) |

| [M]⁺ | 268 |

| [M-NO₂]⁺ | 222 |

| [M-2NO₂]⁺ | 176 |

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Electron ionization (EI) is a common method for volatile and thermally stable compounds.

-

Record the mass spectrum over a suitable m/z range.

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and phase behavior of a material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

For this compound, a TGA thermogram is expected to show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss would occur. The decomposition may occur in one or more steps.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.

A DSC thermogram can reveal melting, crystallization, and decomposition events. For this compound, an endothermic peak corresponding to its melting point would be expected, followed by an exothermic event if decomposition occurs.

General Experimental Protocol for TGA and DSC:

-

Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., alumina (B75360) or aluminum).

-

Place the sample pan and a reference pan (usually empty) into the instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass change (TGA) or heat flow (DSC) as a function of temperature.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The comprehensive characterization of this compound requires a combination of analytical techniques to determine its physicochemical properties, confirm its structure, and assess its purity and thermal stability. While specific experimental data for this compound is not extensively available, the general protocols and expected outcomes outlined in this guide provide a solid framework for researchers to conduct a thorough characterization of this compound and related nitro-aromatic compounds. Further research to obtain and publish detailed experimental data for this compound is encouraged to expand the collective knowledge base.

References

9,10-Dinitroanthracene chemical structure and IUPAC name

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 9,10-Dinitroanthracene, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is this compound[1]. Its chemical structure consists of an anthracene (B1667546) core with two nitro groups substituted at the 9 and 10 positions.

The chemical structure is represented by the following diagram:

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 268.22 g/mol | [1][2][3][5] |

| CAS Number | 33685-60-8 | [1][2][3][5] |

| Density | 1.5±0.1 g/cm³ | [2] |

| Boiling Point | 464.8±35.0 °C at 760 mmHg | [2] |

| Flash Point | 234.4±18.7 °C | [2] |

| Exact Mass | 268.048401 Da | [2] |

| LogP | 3.81 | [2] |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C | [2] |

| Topological Polar Surface Area | 91.6 Ų | [1][4] |

| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [1] |

| InChIKey | XYPMAZCBFKBIFK-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the nitration of anthracene[3]. The following protocol is a representative procedure.

Materials:

-

Anthracene

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

10% Sodium Hydroxide (B78521) Solution

Procedure:

-

Nitration of Anthracene:

-

Suspend finely powdered anthracene (0.112 mole) in glacial acetic acid (80 ml) in a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a mechanical stirrer[6].

-

Maintain the flask in a water bath at 20–25°C[6].

-

Slowly add concentrated nitric acid (0.126 mole) from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C[6]. This addition should take approximately 15–20 minutes[6].

-

Continue stirring for about 30 minutes after the addition is complete until a clear solution is obtained, then stir for an additional 30 minutes[6].

-

-

Formation and Isolation of Intermediate:

-

Filter the solution to remove any unreacted anthracene[6].

-

To the filtrate, slowly add a mixture of concentrated hydrochloric acid (0.60 mole) and glacial acetic acid (50 ml) with vigorous stirring[6].

-

A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form[6][7].

-

Collect the precipitate by suction filtration and wash it with two portions of glacial acetic acid (25 ml each) followed by water until the washings are neutral[6][7].

-

-

Synthesis of 9-Nitroanthracene (B110200):

-

Triturate the intermediate product with warm (60–70°C) 10% sodium hydroxide solution (60 ml)[6].

-

Separate the resulting crude orange nitroanthracene by suction filtration and treat it with four additional portions of 10% sodium hydroxide solution (40 ml each)[6].

-

Wash the product thoroughly with warm water until the washings are neutral to litmus[6].

-

Air-dry the crude 9-nitroanthracene[6].

-

-

Dinitration to this compound:

-

While a direct, detailed protocol for the second nitration step to yield the 9,10-dinitro product from 9-nitroanthracene was not found in the immediate search results, a plausible subsequent step would involve a further nitration reaction under more forcing conditions. A general procedure for dinitration is described as follows[3]:

-

In an oven-dried resealable screw-cap reaction tube with a magnetic stir bar, charge potassium persulfate (1.75 mmol) and bismuth nitrate (B79036) (1.0 mmol)[3].

-

Add the 9-nitroanthracene (as the aryl starting material, 0.5 mmol) followed by acetonitrile (B52724) (3 mL)[3].

-

Place the tube in a preheated oil bath at 130°C and stir the reaction mixture vigorously for 24 hours in an air atmosphere[3].

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate (B1210297) (2 mL), and filter through celite, eluting with an additional 10 mL of ethyl acetate[3].

-

Concentrate the filtrate, and purify the resulting residue by column chromatography to obtain this compound[3].

-

Logical Relationships and Workflows

The synthesis of this compound from anthracene can be visualized as a sequential process. The following diagram illustrates the key steps in this synthetic pathway.

Caption: A simplified workflow for the synthesis of this compound.

References

- 1. This compound | C14H8N2O4 | CID 154901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:33685-60-8 | Chemsrc [chemsrc.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. accustandard.com [accustandard.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. arpgweb.com [arpgweb.com]

Spectroscopic Profile of 9,10-Dinitroanthracene: A Technical Guide

An in-depth analysis of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic properties of 9,10-Dinitroanthracene.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a nitrated polycyclic aromatic hydrocarbon of significant interest in various fields of chemical research. The document details the methodologies for obtaining UV-Vis, IR, and NMR spectra and presents the available spectral data in a structured format for researchers, scientists, and professionals in drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals the electronic transitions within the molecule. Due to its low solubility in common spectroscopic solvents like ethanol (B145695), a mixture of chloroform (B151607) and ethanol is utilized to obtain the spectrum. The analysis of the UV-Vis spectrum provides insights into the conjugation and electronic environment of the anthracene (B1667546) core as influenced by the two nitro groups at the 9 and 10 positions.

Table 1: UV-Vis Spectral Data for this compound

| Wavelength (λmax, nm) | Solvent System |

| 263 | Chloroform-Ethanol |

| 392 | Chloroform-Ethanol |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Of particular importance are the symmetric and asymmetric stretching vibrations of the nitro groups (-NO₂), which are sensitive to their electronic environment and steric hindrance.

Table 2: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | State |

| NO₂ Symmetrical Stretch | 1367 | Solid State |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of this compound (C₁₄H₈N₂O₄), the ¹H and ¹³C NMR spectra are expected to be relatively simple. The molecule possesses two sets of equivalent aromatic protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show two multiplets corresponding to the α- and β-protons on the anthracene ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitro groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-4, H-5, H-8 | ~8.4 | Multiplet |

| H-2, H-3, H-6, H-7 | ~7.8 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is predicted to exhibit three signals for the carbon atoms of the anthracene skeleton, in addition to the signal for the carbons bearing the nitro groups.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-9, C-10 | ~145 |

| C-1, C-4, C-5, C-8 | ~129 |

| C-2, C-3, C-6, C-7 | ~128 |

| C-4a, C-8a, C-9a, C-10a | ~125 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols can be adapted for similar aromatic nitro compounds.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a chloroform-ethanol mixture. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the chloroform-ethanol solvent mixture.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy Protocol (Solid State)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic vibrational frequencies and assign them to the corresponding functional groups.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire the ¹H NMR spectrum with an appropriate number of scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and determine the chemical shifts, multiplicities, and coupling constants.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound.

physical and chemical properties of 9,10-Dinitroanthracene

An In-depth Technical Guide to the Physical and Chemical Properties of 9,10-Dinitroanthracene

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The information is compiled from various scientific sources, with a focus on quantitative data, experimental methodologies, and structural characteristics.

Core Chemical and Physical Properties

This compound is a dinitro-derivative of anthracene (B1667546). Its chemical identity and core physical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 33685-60-8[1][2][3][4] |

| Molecular Formula | C₁₄H₈N₂O₄[1][2][3][5] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2--INVALID-LINK--[O-])--INVALID-LINK--[O-][1][6] |

| InChI Key | XYPMAZCBFKBIFK-UHFFFAOYSA-N[1] |

Table 2: Physical and Thermochemical Properties of this compound

| Property | Value |

| Molecular Weight | 268.22 g/mol [1][3] |

| Monoisotopic Mass | 268.04840674 Da[1][6] |

| Melting Point | 294 °C[7] |

| Boiling Point | 464.8 ± 35.0 °C at 760 mmHg[2] |

| Density | 1.591 g/cm³ (measured); 1.589 g/cm³ (calculated)[7] |

| Flash Point | 234.4 ± 18.7 °C[2] |

| Appearance | Yellow crystals[7] |

| Storage | Ambient (>5 °C)[3] |

Molecular and Crystal Structure

Crystals of this compound are triclinic, with one molecule per unit cell.[7] The molecule itself is centrosymmetrical. A key structural feature is that the anthracene skeleton is planar, but the nitro groups are not coplanar with this plane.[7] The angle between the plane of the nitro groups and the plane of the aromatic rings is 64°.[7] This significant tilt is due to steric hindrance, which increases the distance between the oxygen atoms of the nitro groups and the neighboring carbon and hydrogen atoms to typical van der Waals separations.[7]

Figure 1: Logical relationship of anthracene nitration products.

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Table 3: Spectral Data Summary

| Analysis Type | Key Peaks / Information |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 55; m/z 2nd Highest: 268; m/z 3rd Highest: 176[1] |

| Infrared (IR) Spectra | Vapor Phase IR Spectra data is available.[1] |

Note: Detailed NMR and UV-Vis spectral data for this compound were not available in the cited sources. Researchers should perform these analyses on purified samples to obtain characteristic spectra.

Experimental Protocols

Synthesis of this compound

Multiple synthetic routes are available for this compound. Below is a general procedure reported for its synthesis from an aryl carboxylic acid precursor.

General Procedure:

-

Preparation: An oven-dried resealable screw-cap reaction tube equipped with a magnetic stir bar is charged with potassium persulfate (1.75 mmol, 472.5 mg) and bismuth nitrate (B79036) (1.0 mmol, 486 mg).[5]

-

Reactant Addition: 9,10-Anthracenedicarboxylic acid (0.5 mmol) is added to the mixture, followed by 3 mL of acetonitrile.[5]

-

Reaction: The tube is sealed and placed in a preheated oil bath at 130 °C. The reaction mixture is stirred vigorously for 24 hours in an air atmosphere.[5]

-

Work-up: The mixture is cooled to room temperature and diluted with 2 mL of ethyl acetate.[5]

-

Purification: The solution is filtered through celite, eluting with an additional 10 mL of ethyl acetate. The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield the final product.[5]

Figure 2: General workflow for the synthesis and purification of this compound.

Reactivity and Safety

Chemical Reactivity

The reactivity of this compound is influenced by the electron-withdrawing nature of the two nitro groups and the steric strain caused by their non-planar orientation. This compound can serve as a precursor for other 9,10-disubstituted anthracene derivatives. No involvement in specific biological signaling pathways has been reported in the reviewed literature.

Hazard Identification

This compound is classified as a hazardous substance. According to GHS classifications, it causes skin irritation and serious eye damage.[1][6] It may also cause respiratory irritation.[1][6]

Table 4: GHS Hazard Information

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Danger | H315: Causes skin irritation[1][6] |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage[1][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Danger | H335: May cause respiratory irritation[1][6] |

Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or fume hood.[6]

Conclusion

This compound is a well-characterized crystalline solid with defined physical properties. Its synthesis is achievable through established organic chemistry protocols. The non-planar orientation of its nitro groups is a defining structural characteristic that influences its properties and reactivity. Due to its hazardous nature, proper safety precautions are mandatory during handling and experimentation. This guide provides foundational data for researchers utilizing this compound in further studies.

References

- 1. This compound | C14H8N2O4 | CID 154901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:33685-60-8 | Chemsrc [chemsrc.com]

- 3. accustandard.com [accustandard.com]

- 4. This compound | 33685-60-8 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to CAS Number 33685-60-8 and a Related Compound of Interest

An Important Clarification on CAS Number 33685-60-8

Initial searches for CAS number 33685-60-8 identify the compound as 9,10-Dinitroanthracene . This guide will first provide a comprehensive overview of this compound.

However, due to the potential for ambiguity in chemical database searches, this guide will also provide an in-depth analysis of a structurally distinct but pharmaceutically relevant molecule, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS Number: 3919-74-2), which may be of interest to researchers in drug development. This compound is a known impurity in the semi-synthetic penicillin antibiotic, flucloxacillin (B1213737).

Part 1: this compound (CAS: 33685-60-8)

Chemical and Physical Properties

This compound is a nitro-substituted polycyclic aromatic hydrocarbon. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂O₄ | [1][2][3] |

| Molecular Weight | 268.22 g/mol | [1][2][3] |

| Appearance | Not specified in provided results | |

| Density | 1.5±0.1 g/cm³ | [4] |

| Boiling Point | 464.8±35.0 °C at 760 mmHg | [4] |

| Flash Point | 234.4±18.7 °C | [4] |

| Topological Polar Surface Area | 91.6 Ų | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Monoisotopic Mass | 268.04840674 Da | [1][3] |

Synthesis and Purification

A general method for the synthesis of this compound involves the nitration of an anthracene (B1667546) precursor. One documented method utilizes the decarboxylative nitration of 9,10-Anthracenedicarboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

9,10-Anthracenedicarboxylic acid

-

Potassium persulfate

-

Bismuth (III) nitrate (B79036) pentahydrate

-

Ethyl acetate (B1210297)

-

Celite

-

-

Procedure:

-

To an oven-dried resealable screw-cap reaction tube containing a magnetic stir bar, add potassium persulfate (1.75 mmol, 472.5 mg) and bismuth nitrate (1.0 mmol, 486 mg).[4]

-

Introduce 9,10-Anthracenedicarboxylic acid (0.5 mmol) to this mixture, followed by the addition of acetonitrile (3 mL).[4]

-

Place the sealed tube in a preheated oil bath at 130 °C.

-

Stir the reaction mixture vigorously for 24 hours in an air atmosphere.[4]

-

After 24 hours, cool the reaction mixture to room temperature.[4]

-

Dilute the mixture with 2 mL of ethyl acetate and filter through a pad of Celite, eluting with an additional 10 mL of ethyl acetate.[4]

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography to yield this compound.[4]

-

Experimental Workflow: Synthesis and Purification of this compound

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

Analytical Methods

The characterization and quantification of this compound can be performed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the identification and quantification of this compound. The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound.[5]

-

High-Performance Liquid Chromatography (HPLC): While specific protocols for this compound were not detailed in the search results, general HPLC methods for nitro-polycyclic aromatic hydrocarbons can be adapted. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point. Detection is typically performed using a UV-Vis or fluorescence detector.

Hazards and Toxicological Information

This compound is classified as a hazardous substance. The available safety data indicates the following hazards:

| Hazard Class | GHS Code | Description | Reference |

| Skin Irritation | H315 | Causes skin irritation | [1][3] |

| Serious Eye Damage | H318 | Causes serious eye damage | [1][3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1][3] |

Precautionary Statements:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P310, P321, P332+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Detailed toxicological studies and the mechanism of action for this compound are not well-documented in the provided search results. As a nitro-polycyclic aromatic hydrocarbon, its toxicological profile warrants careful consideration, as some members of this class are known to be mutagenic.

Biological Activity and Signaling Pathways

There is limited information available regarding the specific biological activities and associated signaling pathways of this compound. While PubChem lists a "Biological Test Results" section, the provided snippets do not contain specific data. Further research would be required to elucidate any potential biological effects or mechanisms of action.

Part 2: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 3919-74-2)

This compound is a known process-related impurity and degradation product of the antibiotic flucloxacillin.[1] Its primary relevance in a pharmaceutical context is for its monitoring and control in the final drug product.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClFNO₃ | [6][7] |

| Molecular Weight | 255.63 g/mol | [6][7] |

| Appearance | White to cream or pale brown powder | [1] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [7] |

| InChIKey | REIPZLFZMOQHJT-UHFFFAOYSA-N | [1] |

| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O | [1] |

Synthesis and Reactivity

As a pharmaceutical impurity, this compound can form during the synthesis of flucloxacillin or as a degradation product.[1] It can also be synthesized independently for use as a reference standard in analytical methods. A common synthetic route to isoxazoles involves the reaction of a β-ketoester with hydroxylamine. A more specific method for a related compound, the acyl chloride, starts from 2-chloro-6-fluorobenzaldehyde (B137617) and involves steps of oximation, chlorination, cyclization, hydrolysis, and finally, acyl chlorination.

Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (a precursor)

A detailed, step-by-step protocol for the synthesis of the carboxylic acid was not fully available. However, a method for the synthesis of the closely related acyl chloride is described:

-

Starting Material: 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Reagents: Bis(trichloromethyl) carbonate, tetramethylurea, toluene (B28343)

-

Procedure:

-

Add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol), tetramethylurea (0.232g, 2mmol), and toluene to a reaction vessel and stir until uniform.[2]

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80g, 33mmol) over 45 minutes at room temperature while operating a hydrogen chloride absorption system.[2]

-

Raise the temperature to 110°C and reflux for 2 hours.[2]

-

After the reaction is complete, recover the toluene by vacuum distillation.[2]

-

Collect the fraction at 168-170°C under 0.667 KPa, which solidifies upon freezing to yield the acyl chloride.[2]

-

Experimental Workflow: Synthesis of the Acyl Chloride Precursor

Caption: A workflow for the synthesis of the acyl chloride of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Analytical Methods for Impurity Detection

The primary analytical method for the detection and quantification of this compound as an impurity in flucloxacillin is reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in Flucloxacillin

-

Objective: To separate and quantify 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[1]

-

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

-

Reference standard of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample

-

-

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid.[1]

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.[1]

-

Sample Solution Preparation: Accurately weigh and dissolve the flucloxacillin sample in the mobile phase or a suitable solvent.

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 - 1.5 mL/min.

-

Detection Wavelength: Monitor the eluent at a suitable wavelength, for example, 225 nm.

-

Gradient Program: Start with a lower concentration of acetonitrile and ramp up to a higher concentration to ensure the elution of both the impurity and the API.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.[1]

-

Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.[1]

-

Logical Relationship: Impurity Analysis Workflow

Caption: A general workflow for the analysis of pharmaceutical impurities using HPLC.

Hazards and Toxicological Information

This compound is considered a hazardous substance. The primary hazards are summarized below:

| Hazard Class | GHS Code | Description | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [7] |

| Skin Irritation | H315 | Causes skin irritation | [1][7] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][7] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [7] |

Given its presence as an impurity in a pharmaceutical product, a thorough toxicological assessment is necessary to establish safe limits in the final drug formulation.

Biological Context and Mechanism of Action

The primary biological relevance of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin.[1] While some isoxazole (B147169) derivatives are known to have biological activities, the specific activity of this compound is not well-documented.[1]

To provide biological context, it is useful to understand the mechanism of action of the parent drug, flucloxacillin. Flucloxacillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.

Signaling Pathway: Simplified Mechanism of Action of Beta-Lactam Antibiotics

Caption: A simplified diagram showing the mechanism of action of beta-lactam antibiotics like flucloxacillin.

References

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C14H8N2O4 | CID 154901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 7. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Molecular Characteristics of 9,10-Dinitroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental molecular properties of 9,10-Dinitroanthracene, a nitrated polycyclic aromatic hydrocarbon. The focus of this document is to delineate its chemical formula and molecular weight, presenting the core data in a clear and accessible format for scientific and research applications.

Core Molecular Data

This compound is a derivative of anthracene (B1667546) where nitro groups are substituted at the 9 and 10 positions. This substitution significantly influences its chemical and physical properties.

The empirical and molecular formula for this compound is C₁₄H₈N₂O₄.[1][2][3][4] This formula indicates that each molecule is composed of 14 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.

The molecular weight of this compound is approximately 268.22 g/mol .[1][2][3][4] This value is a critical parameter in quantitative analysis, reaction stoichiometry, and material characterization.

Quantitative Molecular Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₈N₂O₄ | [1][2][3][4] |

| Molecular Weight | 268.22 g/mol | [1][2][3] |

| Monoisotopic Mass | 268.04840674 Da | [1][2] |

| CAS Number | 33685-60-8 | [1][2][3] |

Molecular Structure and Composition

The arrangement of atoms and the presence of nitro functional groups are central to the reactivity and potential applications of this compound. The following diagrams illustrate the molecular structure and the contribution of each element to the overall molecular weight.

Caption: Molecular structure of this compound.

Caption: Derivation of the molecular weight from elemental composition.

Experimental Protocols

While this guide focuses on the core molecular properties, a general synthetic protocol is provided for context.

Synthesis of this compound:

A common method involves the nitration of anthracene. A general procedure is as follows:

-

An oven-dried resealable screw-cap standard reaction tube containing a magnetic stir bar is charged with potassium persulfate (1.75 mmol, 472.5 mg) and bismuth nitrate (B79036) (1.0 mmol, 486 mg).

-

Anthracene (0.5 mmol) is then introduced into this mixture.

-

Acetonitrile (3 mL) is added to the tube.

-

The tube is placed in a preheated oil bath at 130 °C, and the reaction mixture is stirred vigorously for 24 hours in an air atmosphere.

-

After cooling to room temperature, the reaction mixture is diluted with 2 mL of ethyl acetate (B1210297) and filtered through celite, eluting with an additional 10 mL of ethyl acetate.

-

The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield this compound.[4]

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

References

The Discovery and History of 9,10-Dinitroanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to 9,10-Dinitroanthracene. While the precise initial synthesis of this compound is not definitively documented in readily available literature, this guide traces the historical development of anthracene (B1667546) nitration, which logically precedes its discovery. The document details the physicochemical properties of the compound, outlines modern synthetic approaches with detailed experimental protocols, and presents this information in a structured format for clarity and ease of comparison.

Introduction: The Emergence of Nitroaromatics

The study of nitroaromatic compounds has been a cornerstone of organic chemistry since the 19th century, driven by their importance in the dye industry, explosives, and as versatile synthetic intermediates. Anthracene, a polycyclic aromatic hydrocarbon readily available from coal tar, became a natural substrate for nitration studies. Early investigations into the electrophilic substitution of anthracene laid the groundwork for the eventual synthesis of its various nitro-derivatives, including the 9,10-dinitro-substituted compound.

Historical Context: The Path to this compound

While a singular "discovery" of this compound is not clearly cited in the historical chemical literature, its synthesis can be understood as a progressive step following the successful nitration of anthracene to its mono-nitro derivative.

Early Studies on the Nitration of Anthracene:

The late 19th and early 20th centuries saw significant exploration into the reactions of anthracene. The unique reactivity of the 9 and 10 positions of the anthracene ring system makes them the primary sites for electrophilic attack. This is due to the ability of the anthracene molecule to maintain two intact benzene (B151609) rings in the intermediate carbocation, which is energetically favorable.

Key developments that paved the way for the synthesis of this compound include the work on 9-nitroanthracene. For instance, Dimroth in 1901 and later Meisenheimer and Connerade in 1904 reported on the synthesis and properties of 9-nitroanthracene. These early methods often involved direct nitration of anthracene using nitric acid in various solvents. It is highly probable that in the course of these investigations, researchers attempted dinitration, leading to the formation of this compound, although a formal "first synthesis" publication has not been identified through recent searches.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₄ | PubChem |

| Molecular Weight | 268.22 g/mol | PubChem |

| CAS Number | 33685-60-8 | PubChem |

| Appearance | Yellow solid (typical for nitroaromatics) | General Knowledge |

| Melting Point | Not consistently reported in initial searches | |

| Boiling Point | Not available | |

| Solubility | Generally insoluble in water, soluble in organic solvents | General Knowledge |

Experimental Protocols for Synthesis

While the original synthesis protocol remains elusive, modern organic chemistry provides several reliable methods for the preparation of this compound. Below are detailed methodologies for a representative modern synthesis.

Synthesis from 9,10-Anthracenedicarboxylic Acid

A contemporary method for the synthesis of this compound involves the decarboxylative nitration of 9,10-Anthracenedicarboxylic acid.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: An oven-dried resealable screw-cap reaction tube equipped with a magnetic stir bar is charged with potassium persulfate (1.75 mmol, 472.5 mg) and bismuth nitrate (1.0 mmol, 486 mg).

-

Addition of Reactants: 9,10-Anthracenedicarboxylic acid (0.5 mmol) is added to the reaction tube, followed by the addition of acetonitrile (3 mL).

-

Reaction Conditions: The tube is sealed and placed in a preheated oil bath at 130 °C. The reaction mixture is stirred vigorously for 24 hours in an air atmosphere.

-

Workup: The reaction mixture is cooled to room temperature and then diluted with 2 mL of ethyl acetate.

-

Filtration: The diluted mixture is filtered through a pad of Celite, and the filter cake is washed with an additional 10 mL of ethyl acetate.

-

Concentration: The filtrate is concentrated under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica (B1680970) gel to afford the desired product, this compound.

Logical Relationships in Anthracene Nitration

The nitration of anthracene follows the principles of electrophilic aromatic substitution. The preferential substitution at the 9 and 10 positions can be explained by the stability of the resulting intermediates.

Signaling Pathway of Electrophilic Attack:

Caption: Regioselectivity in the nitration of anthracene.

Conclusion

This compound is a classic example of a disubstituted polycyclic aromatic hydrocarbon. While its initial discovery is not prominently documented, its existence is a logical consequence of the extensive research into the nitration of anthracene that began in the late 19th and early 20th centuries. Modern synthetic methods provide efficient routes to this compound, allowing for its continued study and application in various fields of chemical research. This guide has provided a consolidated resource for researchers by presenting the historical context, physicochemical data, and detailed experimental protocols related to this compound.

A Theoretical Exploration of the Electronic Structure of 9,10-Dinitroanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Geometry

The foundational aspect of understanding the electronic properties of a molecule lies in its three-dimensional structure. For 9,10-Dinitroanthracene, the precise atomic arrangement has been determined experimentally via X-ray crystallography.

Experimental Crystallographic Data

The crystal structure of this compound reveals a centrosymmetric molecule where the anthracene (B1667546) core is planar. However, significant steric hindrance between the nitro groups and the adjacent hydrogen atoms of the anthracene rings forces the nitro groups to be twisted out of the plane of the aromatic system. The angle between the plane of the nitro group and the plane of the anthracene skeleton is a critical parameter influencing the molecule's electronic properties.

Below is a summary of the key crystallographic data for this compound.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.95 ± 0.01 |

| b (Å) | 8.68 ± 0.02 |

| c (Å) | 8.76 ± 0.02 |

| α (°) | 106° 46' ± 10' |

| β (°) | 98° 59' ± 10' |

| γ (°) | 98° 01' ± 10' |

| Volume (ų) | 278.6 |

| Z (molecules per unit cell) | 1 |

| Density (calculated, g/cm³) | 1.589 |

| Density (measured, g/cm³) | 1.591 |

Table 1: Crystallographic data for this compound.

The bond lengths within the anthracene skeleton are consistent with those of anthracene itself, while the C-N and N-O bond lengths are typical for nitroaromatic compounds. The pronounced out-of-plane twist of the nitro groups is a key structural feature that disrupts the π-conjugation between the nitro groups and the anthracene core, a phenomenon known as steric inhibition of resonance.

Theoretical Studies on the Electronic Structure

Direct and detailed theoretical studies on the electronic structure of this compound are scarce. However, the electronic properties of mono-nitroanthracene isomers have been investigated using computational methods, providing a valuable framework for understanding the impact of nitro-substitution on the anthracene scaffold.[1]

Computational Data for Mono-Nitroanthracene Isomers

A theoretical study on 1-nitroanthracene, 2-nitroanthracene, and 9-nitroanthracene (B110200) was conducted using Density Functional Theory (DFT).[1] The key findings from this study are summarized below and offer a comparative basis for predicting the electronic behavior of this compound.

| Molecule | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Anthracene | -535.3 | -5.67 | -1.93 | 3.74 |

| 1-Nitroanthracene | -739.9 | -6.23 | -2.84 | 3.39 |

| 2-Nitroanthracene | -739.9 | -6.18 | -2.78 | 3.40 |

| 9-Nitroanthracene | -739.9 | -6.31 | -2.99 | 3.32 |

Table 2: Calculated electronic properties of anthracene and its mono-nitro isomers.[1]

The data clearly indicates that the addition of a nitro group, which is an electron-withdrawing group, lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] This leads to a reduction in the HOMO-LUMO energy gap compared to the parent anthracene molecule.[1] For this compound, it is anticipated that the presence of two nitro groups at the 9 and 10 positions would further lower the HOMO and LUMO energy levels and likely result in a smaller energy gap compared to the mono-nitro derivatives.

Methodologies and Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystalline solid.

Computational Protocol: Density Functional Theory (DFT)

To investigate the electronic structure of this compound theoretically, a computational approach based on Density Functional Theory (DFT) is recommended. The following protocol is adapted from methodologies used for similar nitroaromatic compounds.[1]

A suitable level of theory for such calculations would be the B3LYP functional with a 6-31G* basis set, which has been shown to provide reliable results for related systems.[1] The geometry optimization would start from the experimental crystal structure, and frequency calculations would be performed to confirm that the optimized structure corresponds to a true energy minimum. Subsequent calculations would yield the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential, which are all crucial for understanding the molecule's reactivity and electronic behavior.

Signaling Pathways and Logical Relationships

The electronic structure of this compound directly influences its potential interactions in biological and chemical systems. The electron-deficient nature of the aromatic ring due to the presence of two strong electron-withdrawing nitro groups makes it a potential candidate for interactions with electron-rich biological macromolecules.

The low-lying LUMO of this compound would make it a good electron acceptor, facilitating charge-transfer interactions and π-π stacking with electron-rich aromatic systems, such as the side chains of certain amino acids (e.g., tryptophan, tyrosine) in proteins. This suggests potential applications in the development of probes or inhibitors that target specific protein-protein or protein-DNA interactions.

References

Navigating the Solubility Landscape of 9,10-Dinitroanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9,10-Dinitroanthracene, a polycyclic aromatic hydrocarbon with nitro functional groups, presents unique characteristics relevant to various fields of research, including organic electronics and the development of energetic materials. A fundamental understanding of its solubility in common organic solvents is paramount for its application, formulation, and analysis. This technical guide addresses the current landscape of solubility data for this compound, providing a comprehensive experimental protocol for its determination and a clear visual workflow to aid researchers in generating this critical data. While extensive searches for pre-existing quantitative solubility data in common organic solvents did not yield a comprehensive dataset, this guide empowers research professionals with the methodology to ascertain these values in-house.

Quantitative Solubility Data

A thorough review of publicly available scientific literature and chemical databases did not reveal a consolidated set of quantitative solubility data for this compound in a range of common organic solvents. The solubility of nitroaromatic compounds is influenced by a multitude of factors including the polarity of the solvent, the potential for hydrogen bonding, and π-π stacking interactions. For instance, related compounds like 9-nitroanthracene (B110200) are noted to be generally more soluble in organic solvents such as acetone, benzene, and chloroform, with limited solubility in water. Similarly, qualitative information suggests that deuterated 9-nitroanthracene may dissolve in dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). However, precise quantitative values for this compound remain to be systematically documented.

Given the absence of readily available data, this guide provides a robust experimental protocol for the determination of the solubility of this compound, enabling researchers to generate reliable and reproducible data tailored to their specific laboratory conditions and solvent systems.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method is reliable and provides thermodynamic solubility data.

Principle

An excess amount of the solid compound (this compound) is agitated in the solvent of interest for a sufficient period to allow for the solution to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear, saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Stock Slurries: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of vials. Add a precise volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurries for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant using a syringe. Immediately pass the collected liquid through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption effects from the filter membrane.

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analytical Method: Analyze the standard solutions and the filtered sample solutions using a suitable analytical method. Given the aromatic nature and nitro groups, HPLC with UV detection is a highly recommended technique due to its sensitivity and selectivity. The wavelength for detection should be set at the λmax of this compound. Alternatively, UV-Vis spectrophotometry can be used if no other interfering components are present.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered sample solutions by interpolating their analytical signals on the calibration curve.

-

The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or molarity).

-

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in common organic solvents is currently lacking, this technical guide provides researchers, scientists, and drug development professionals with the necessary tools to generate this crucial information. The detailed experimental protocol for the shake-flask method, coupled with the illustrative workflow diagram, offers a clear and robust pathway for the in-house determination of solubility. By following this guide, researchers can obtain reliable and accurate solubility data, which is essential for advancing the application and understanding of this important nitroaromatic compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 9,10-Dinitroanthracene from Anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 9,10-dinitroanthracene from anthracene (B1667546). The synthesis is a two-step process involving the initial mono-nitration of anthracene to form 9-nitroanthracene (B110200), followed by a second nitration to yield the desired this compound. This protocol includes detailed experimental procedures, a summary of quantitative data, safety precautions, and a workflow diagram. The methodologies are compiled from established literature and are intended to provide a comprehensive guide for the laboratory-scale synthesis of this compound.

Introduction

Anthracene is a polycyclic aromatic hydrocarbon (PAH) that serves as a versatile starting material in organic synthesis. The introduction of nitro groups onto the anthracene core can significantly alter its electronic properties and reactivity, making nitroanthracenes valuable intermediates in the synthesis of dyes, pharmaceuticals, and materials for electronic applications. The 9 and 10 positions of anthracene are particularly susceptible to electrophilic substitution reactions due to the high electron density at these sites. The synthesis of this compound is a key transformation that provides a scaffold for further functionalization. This protocol details a reliable method for this synthesis, proceeding through a stable 9-nitroanthracene intermediate.

Data Presentation

| Parameter | Step 1: Synthesis of 9-Nitroanthracene | Step 2: Proposed Synthesis of this compound |

| Starting Material | Anthracene | 9-Nitroanthracene |

| Reagents | Nitric Acid, Glacial Acetic Acid | Nitric Acid, Sulfuric Acid |

| Solvent | Glacial Acetic Acid | Sulfuric Acid |

| Reaction Temperature | 20-30°C | 0-10°C (addition), then room temperature |

| Reaction Time | ~1.5 hours | ~2-3 hours |

| Product | 9-Nitroanthracene | This compound |

| Appearance | Bright orange-yellow needles | Pale yellow solid |

| Yield | 60-68%[1] | Not reported, expected to be moderate |

| Melting Point | 145-146°C[1] | Not available |

| Molecular Formula | C₁₄H₉NO₂ | C₁₄H₈N₂O₄[2][3] |

| Molecular Weight | 223.23 g/mol | 268.22 g/mol [2][3] |

Experimental Protocols

Step 1: Synthesis of 9-Nitroanthracene

This procedure is adapted from a well-established method for the mono-nitration of anthracene[1].

Materials:

-

Anthracene (20 g, 0.112 mole)

-

Glacial Acetic Acid (80 mL)

-

Concentrated Nitric Acid (70%, 8 mL, ~0.126 mole)

-

Concentrated Hydrochloric Acid (50 mL)

-

10% Sodium Hydroxide (B78521) Solution

-

Deionized Water

-

500-mL three-necked round-bottomed flask

-

Dropping funnel

-

Thermometer

-

Mechanical stirrer

-

Water bath

-

Sintered-glass funnel

Procedure:

-

Suspend 20 g of finely powdered anthracene in 80 mL of glacial acetic acid in a 500-mL three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer.

-

Immerse the flask in a water bath maintained at 20-25°C.

-

With vigorous stirring, slowly add 8 mL of concentrated nitric acid from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 30°C. This addition should take approximately 15-20 minutes[1].

-

After the addition is complete, continue stirring the mixture for about 30 minutes until a clear solution is obtained. Continue stirring for an additional 30 minutes[1].

-

Filter the solution to remove any unreacted anthracene.

-

To the filtrate, slowly add a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form[1].

-